N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide
Description
Historical Development of Ethanediamide Derivatives
Ethanediamide derivatives, characterized by their central oxamide (N,N'-diamide) backbone, have been integral to organic chemistry since the early 20th century. Initially explored for their coordination chemistry, these compounds gained prominence as ligands in metal-organic frameworks (MOFs) due to their ability to form stable complexes with transition metals. The structural versatility of ethanediamides allowed systematic modifications, enabling applications in catalysis and materials science. By the 1980s, medicinal chemists began investigating their potential as enzyme inhibitors, leveraging the amide groups' hydrogen-bonding capacity for target engagement.
The asymmetric substitution pattern seen in N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide represents a modern evolution, combining aromatic and ether functionalities to optimize physicochemical properties. Early derivatives, such as bis[(pyridin-4-yl)methyl]ethanediamide, demonstrated the importance of aromatic substituents in enhancing thermal stability and binding affinity. Contemporary research focuses on fine-tuning solubility and selectivity through methoxy and chloro groups, as exemplified by this compound.
Significance in Medicinal Chemistry Research
Ethanediamide derivatives occupy a critical niche in drug discovery due to their dual functionality: the oxamide core serves as a rigid scaffold, while substituents enable precise modulation of bioactivity. The compound’s 3-chloro-4-methylphenyl group introduces steric bulk and electron-withdrawing effects, potentially enhancing interactions with hydrophobic enzyme pockets. Concurrently, the 2-methoxy-2-(3-methoxyphenyl)ethyl moiety contributes to solubility via ether linkages and π-π stacking capabilities.
Recent studies highlight their role as protease inhibitors and allosteric modulators. For instance, analogous structures have shown promise in disrupting protein-protein interactions (PPIs) by mimicking peptide motifs. The methoxy groups’ electron-donating nature may further stabilize charge-transfer complexes with biological targets, a hypothesis supported by computational docking studies.
Structural Classification and Nomenclature
The compound belongs to the asymmetric N,N'-disubstituted ethanediamide class, with systematic IUPAC name derived as follows:
- Parent chain : Ethanediamide (oxamide), comprising two amide groups linked by a two-carbon chain.
- Substituents :
Structural Features :
| Feature | Role |
|---|---|
| Oxamide core | Hydrogen-bond donor/acceptor |
| 3-Chloro-4-methylphenyl | Lipophilicity enhancement |
| Methoxy groups | Solubility and metabolic stability |
This nomenclature aligns with IUPAC priority rules, where chloro and methyl substituents are numbered to minimize locants.
Related Compounds in the Scientific Literature
Ethanediamide derivatives exhibit diverse applications depending on substituent patterns:
- Bis[(pyridin-4-yl)methyl]ethanediamide : A symmetric derivative forming coordination polymers with zinc, utilized in MOF synthesis.
- N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide : Industrial UV stabilizer in polymers, leveraging ethoxy groups for photostability.
- Methyl 2-(4-aminobenzenesulfonyl)acetate : Sulfonamide-containing analog with antibacterial properties.
Comparative Analysis :
| Compound | Key Substituents | Application |
|---|---|---|
| Target Compound | Chloro, methoxy, methyl | Medicinal chemistry |
| Bis[(pyridin-4-yl)methyl]ethanediamide | Pyridyl | Materials science |
| N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl) | Ethoxy, ethyl | Polymer stabilization |
The target compound’s asymmetric design distinguishes it from these analogs, offering unique opportunities for selective target modulation.
Current Research Landscape and Challenges
Recent advancements focus on asymmetric synthesis techniques to access diverse ethanediamide libraries. For example, Ullmann coupling and Buchwald-Hartwig amination have enabled efficient N-arylation of the oxamide core. However, challenges persist:
- Stereochemical Control : Ensuring enantiopurity in branched substituents remains nontrivial.
- Solubility-Bioactivity Balance : Methoxy groups improve solubility but may reduce membrane permeability.
- Scalability : Multi-step syntheses involving halogenated intermediates complicate large-scale production.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-12-7-8-14(10-16(12)20)22-19(24)18(23)21-11-17(26-3)13-5-4-6-15(9-13)25-2/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSBDPYGRXKOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-chloro-4-methylphenyl)-N’-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration and Reduction: Starting with 3-chloro-4-methylphenyl, nitration followed by reduction can introduce an amine group.
Amide Formation: The amine can then react with an appropriate acid chloride or anhydride to form the ethanediamide backbone.
Methoxylation: Introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C17H20ClN3O4
- CAS Number : 331636-31-8
- IUPAC Name : N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide
This compound features a chloro-substituted aromatic ring, methoxy groups, and an ethylenediamine backbone, which contribute to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders.
Key Findings :
- Allosteric Modulation : Studies have shown that compounds similar to this compound can selectively modulate mGluR activity, potentially offering new therapeutic avenues for conditions such as anxiety, depression, and schizophrenia .
| mGlu Subtype | Intervention | Therapeutic Indication | Representative Modulators | In Vitro Potency (nM) |
|---|---|---|---|---|
| 1 | NAM | Pain, anxiety | CPCCOEt | 3400–6500 |
| 5 | PAM | Neuroprotection | PHCCC | 4100–6000 |
Pharmacological Studies
Pharmacological studies have indicated that this compound may exhibit anti-inflammatory properties. Its structural characteristics allow it to interact with various biological targets involved in inflammatory pathways.
Case Study :
A study published in Pharmacology Reports demonstrated that derivatives of this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Toxicology and Safety Assessment
Toxicological evaluations have highlighted the need for careful handling of this compound due to its harmful effects when ingested or upon skin contact. It is classified as harmful based on acute toxicity assays.
Safety Data :
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro, methyl, and methoxy can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity :
- The target compound’s branched methoxy-phenethyl group distinguishes it from simpler analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (), which lacks the ethanediamide linker .
- Compared to BG15150 (), the target lacks fluorinated or piperazine groups, suggesting divergent solubility or receptor-binding profiles .
Functional Group Impact :
- Chloro substituents (common in ) enhance stability and hydrophobicity, often seen in agrochemicals like dimethenamid .
- Methoxy groups () improve solubility and participate in hydrogen-bonding networks, critical in crystal packing (e.g., ) .
Synthetic Pathways :
- Amide bond formation (e.g., ) is a common method for such compounds, but the target’s branched ethyl group may require specialized coupling reagents or protecting-group strategies .
Biological Activity
N-(3-chloro-4-methylphenyl)-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- CAS Number : 331636-31-8
This structure suggests a potential for interaction with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and hydrophobic interactions.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies on Schiff bases, which share structural similarities, have shown effectiveness against various pathogens, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
These compounds often disrupt bacterial cell walls or interfere with metabolic processes, leading to cell death.
2. Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have demonstrated:
- Cytotoxicity against cancer cell lines such as K562 (leukemia) and HEL.
- Induction of apoptosis in affected cells, which is crucial for cancer treatment.
A study highlighted the mechanism by which these compounds affect cell cycle distribution and promote apoptosis through the regulation of key signaling pathways.
Table 1: Summary of Biological Activities
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects. The compound has been reported to be harmful if swallowed or in contact with skin, indicating a need for caution in handling and application in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
